Montelukast methyl ester

Description

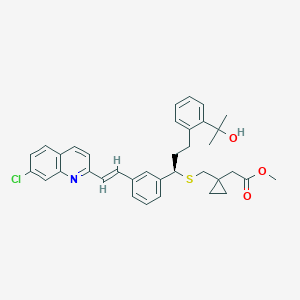

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38ClNO3S/c1-35(2,40)31-10-5-4-8-26(31)14-18-33(42-24-36(19-20-36)23-34(39)41-3)28-9-6-7-25(21-28)11-16-30-17-13-27-12-15-29(37)22-32(27)38-30/h4-13,15-17,21-22,33,40H,14,18-20,23-24H2,1-3H3/b16-11+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWSFAVEWJQZKH-ISYDNLPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100721 | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855473-51-7 | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855473-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Chemistry of Montelukast Methyl Ester

Stereoselective Synthesis Approaches

A crucial step in the synthesis of Montelukast (B128269) is the establishment of the chiral center at the secondary alcohol. The stereochemistry of this alcohol is pivotal as it dictates the configuration of the final molecule. Various approaches have been developed to achieve high enantiomeric purity in the hydroxy ester intermediate, which is a precursor to Montelukast methyl ester.

The asymmetric reduction of a prochiral keto-ester is a common and effective strategy to introduce the desired chirality. This transformation converts a ketone functionality into a chiral alcohol with a high degree of enantioselectivity. Two primary methods have been extensively explored and implemented in the synthesis of Montelukast intermediates: enzymatic biocatalysis and chiral reagent-mediated reductions.

The use of ketoreductases (KREDs) has emerged as a green and highly efficient alternative for the asymmetric reduction of the keto-ester precursor to Montelukast. acs.orgthieme-connect.comthieme-connect.comnih.gov These enzymes offer remarkable stereoselectivity, often yielding the desired (S)-alcohol with very high enantiomeric excess (>99.9% ee). acs.orgthieme-connect.comthieme-connect.com

Engineered KREDs, developed through directed evolution, have been shown to be particularly effective for this transformation. acs.orgthieme-connect.comthieme-connect.com For instance, a specifically evolved KRED can catalyze the reduction of (E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-oxopropyl)benzoate to the corresponding (S)-alcohol, a key intermediate for Montelukast. acs.org This biocatalytic process can be run at a large scale, demonstrating its industrial viability. acs.org The reaction is typically carried out in the presence of a cofactor such as NADH or NADPH, which can be regenerated in situ, making the process more cost-effective. nih.gov

The enzymatic reduction offers several advantages over traditional chemical methods, including mild reaction conditions, high enantioselectivity, and a reduction in hazardous waste. nih.gov The process has been successfully scaled up to over 200 kg, highlighting its robustness for industrial production. acs.org

| Parameter | Value |

|---|---|

| Enzyme | Engineered Ketoreductase (KRED) |

| Substrate Loading | 100 g/L |

| Enantiomeric Excess (ee) | >99.9% |

| Yield | >95% |

| Scale | >200 kg |

A well-established chemical method for the asymmetric reduction of the keto-ester precursor involves the use of chiral borane (B79455) reagents, with (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) being a prominent example. rsc.org This reagent is derived from the hydroboration of α-pinene and is effective in delivering a hydride to the ketone in a stereoselective manner, affording the desired chiral alcohol. researchgate.netresearchgate.net

The reduction with (-)-DIP-Cl has been a key step in several synthetic routes to Montelukast. rsc.org The process typically involves reacting the keto ester with the chiral borane reagent in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). rsc.org This method can achieve high enantiomeric excess, with reports of 95% ee even when using optically impure α-pinene (70% optical purity), indicating a significant asymmetric amplification. researchgate.netresearchgate.net

While effective, the use of stoichiometric chiral reagents like (-)-DIP-Cl can be less economical and generate more waste compared to biocatalytic methods. thieme-connect.comthieme-connect.com

| Parameter | Value |

|---|---|

| Reagent | (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) |

| Enantiomeric Excess (ee) | Up to 95% researchgate.netresearchgate.net |

| Key Feature | Asymmetric amplification observed researchgate.netresearchgate.net |

An alternative or subsequent strategy to establish the correct stereochemistry involves the introduction of a chiral center followed by an inversion of its configuration. A common approach in the synthesis of Montelukast is the nucleophilic substitution of a leaving group on the carbon atom that will become the chiral center of the final product.

This is often achieved by first converting the secondary alcohol, obtained from the reduction of the ketone, into a good leaving group, such as a mesylate. google.com The subsequent reaction with a nucleophile, for instance, the thiol-containing side chain, proceeds via an SN2 mechanism, which results in the inversion of the stereochemical configuration at the chiral center. researchgate.netgoogle.com This strategy is crucial for introducing the thioether linkage with the correct stereochemistry in the final Montelukast molecule. The displacement of the mesylate group with the thiol side chain is a key step that ensures the desired (R)-configuration at the carbon bearing the thioether. google.com

Asymmetric Reduction of Keto-Ester Precursors

Classical and Modified Esterification Strategies

The final step in the synthesis of this compound from Montelukast free acid is the esterification of the carboxylic acid group.

This compound can be synthesized through the direct esterification of Montelukast free acid with methanol (B129727). asianpubs.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves dissolving Montelukast in a mixture of methanol and a co-solvent like toluene, followed by the addition of the acid catalyst. asianpubs.org The reaction mixture is then heated to reflux to drive the esterification to completion. asianpubs.org

After the reaction, the product is isolated by concentrating the reaction mixture and then purified, often by column chromatography, to yield the desired this compound. asianpubs.org This method provides a straightforward route to the methyl ester from the corresponding carboxylic acid.

| Parameter | Condition/Reagent |

|---|---|

| Starting Material | Montelukast |

| Reagent | Methanol (MeOH) |

| Catalyst | Sulfuric acid (H₂SO₄) |

| Solvent | Methanol/Toluene mixture |

| Temperature | Reflux |

| Yield | 58.8% |

Mesylate Chemistry in Coupling Reactions

A pivotal step in many synthetic routes to this compound is the coupling of the side chain with the core structure via a mesylate intermediate. This strategy typically involves the activation of a secondary alcohol on the main backbone, converting it into a good leaving group (mesylate) for subsequent nucleophilic substitution by the thiol side chain.

The process often begins with the selective mesylation of a diol intermediate. To achieve preferential mesylation of the secondary alcohol over the tertiary alcohol, methanesulfonyl chloride is added at low temperatures, such as -25°C, in the presence of a base like diisopropylethylamine. This reaction transforms the secondary hydroxyl group into a methanesulfonate (B1217627) (mesylate) group. This mesylate is a highly effective leaving group, facilitating the subsequent coupling reaction.

The coupling is an S(_N)2 reaction where the thiolate anion from the side chain, such as methyl 1-(mercaptomethyl)cyclopropaneacetate, displaces the mesylate group. This reaction is stereospecific, proceeding with a complete inversion of configuration at the chiral center. This inversion is critical for establishing the correct (R)-configuration of the final montelukast molecule. The thiolate anion is typically generated in situ by treating the thiol-containing side chain with a strong base like n-butyl lithium or a milder base such as sodium methoxide.

A significant challenge in this approach is the instability of the mesylate intermediate. It is prone to degradation, especially at temperatures above -25°C. One major side reaction is an intramolecular cyclization where the tertiary alcohol attacks the carbon bearing the mesyl group, leading to the formation of a 7-membered cyclic ether impurity. To mitigate this and other side reactions, the mesylation and coupling steps are performed under strictly controlled, low-temperature conditions, and the unstable mesylate is often generated and used in-situ without isolation.

Table 1: Key Parameters in Mesylate Coupling Reaction

| Parameter | Description | Rationale / Key Findings |

|---|---|---|

| Activating Agent | Methanesulfonyl Chloride (MsCl) | Converts the secondary alcohol into a highly effective mesylate leaving group. |

| Base | Diisopropylethylamine (DIPEA), Triethylamine (Et(_3)N) | Activates the alcohol and neutralizes the HCl byproduct of the mesylation reaction. |

| Temperature | Typically between -25°C and -5°C | Low temperatures are crucial to prevent the degradation of the unstable mesylate intermediate and minimize side reactions, such as the formation of a cyclic ether impurity. |

| Nucleophile | Thiolate anion of methyl 1-(mercaptomethyl)cyclopropaneacetate | Displaces the mesylate group in an S(_N)2 reaction to form the key carbon-sulfur bond. |

| Stereochemistry | Complete inversion of configuration | The S(_N)2 reaction at the chiral center results in the desired (R)-stereoisomer from the corresponding (S)-alcohol precursor. |

Novel Synthetic Routes and Process Optimization

Continuous efforts in process chemistry have focused on developing more efficient, scalable, and environmentally friendly synthetic routes for montelukast and its intermediates. These innovations address the limitations of earlier methods, such as the use of hazardous reagents, low yields, and the formation of difficult-to-remove impurities.

One-Step Conversions from Related Precursors

To improve process efficiency, researchers have developed one-pot or one-step conversions that reduce the number of unit operations and avoid the isolation of unstable intermediates. For instance, a novel reagent prepared in situ from methylmagnesium chloride and lithium hexamethyldisilazide has been utilized for the one-step conversion of a methyl ester to a methyl ketone derivative with minimal impurity formation. Another streamlined process involves the activation of the secondary alcohol intermediate to a mesylate, followed by its substitution with the thiol side chain and salt formation, all conducted in a single step without isolating the intermediates. Such one-pot procedures are highly advantageous for large-scale manufacturing as they reduce cycle times and minimize solvent usage.

Development of Efficient and Scalable Industrial Processes

The transition from laboratory-scale synthesis to large-scale industrial production necessitates significant process optimization. A major focus has been the replacement of hazardous and difficult-to-handle reagents. For example, the use of n-butyl lithium, which is highly reactive and pyrophoric, has been a significant drawback in earlier syntheses. Newer processes have replaced it with safer and milder bases.

Process efficiency and selectivity have been enhanced through innovative reaction conditions. The use of linear or cyclic polyethers, such as PEG-600 or crown ethers, in the key substitution step has been shown to increase the reaction's selectivity, leading to a higher content of montelukast in the final reaction mixture. Furthermore, biocatalysis has emerged as a powerful tool. Engineered KetoREDuctase (KRED) enzymes have been developed to perform the asymmetric reduction of a ketone intermediate to the desired (S)-alcohol with very high enantioselectivity (>99.9% ee). This biocatalytic process is robust, can be run at high substrate loads (100 g/L), and is currently implemented at a >200 kg scale, offering an economical and simpler alternative to traditional chemical reductants.

Purification strategies have also been optimized for industrial scale. Instead of tedious and costly chromatographic purification, methods based on the crystallization of amine salts (e.g., with dicyclohexylamine (B1670486) or isopropylamine) are widely used to isolate and purify the product effectively.

Formation of Diastereoisomers during Synthesis

Montelukast has a single stereocenter at the carbon bearing the hydroxyl (and later, the sulfide) group, which must be in the (R)-configuration. The primary strategy to control this is through stereoselective synthesis. This is typically achieved by the asymmetric reduction of a prochiral ketone precursor to produce the (S)-alcohol intermediate. This stereoselective reduction is a critical step, and high enantiomeric excess (ee) is required to avoid contamination with the unwanted diastereomer. Biocatalytic reduction using engineered enzymes has proven highly effective, achieving >99.9% ee.

The subsequent coupling reaction with the thiol side chain via the mesylate intermediate is an S(_N)2 reaction that proceeds with complete inversion of stereochemistry. Therefore, starting with the (S)-alcohol ensures the formation of the final desired (R)-sulfide product. Any (R)-alcohol present in the intermediate due to incomplete stereoselectivity in the reduction step would lead to the formation of the corresponding (S)-sulfide diastereomer, which is an impurity.

In addition to the main chiral center, geometric isomerism at the vinyl double bond is another source of diastereomers. The therapeutically active form is the (E)-isomer. Exposure to light can cause isomerization to the (Z)-isomer, which is considered an impurity. Therefore, all synthetic and handling steps must be performed with adequate protection from light to prevent the formation of this photolytic degradation product. Analytical methods, such as stereoselective capillary electrophoresis (CD-MEKC), have been developed to simultaneously detect and quantify montelukast, its enantiomer, and its diastereomeric impurities.

Chemical Reactivity and Transformation Studies of Montelukast Methyl Ester

Hydrolysis of the Methyl Ester Moiety

The conversion of montelukast (B128269) methyl ester to montelukast acid is a crucial step in many synthetic processes, typically achieved through hydrolysis. newdrugapprovals.orgnewdrugapprovals.org This reaction cleaves the methyl ester to yield the corresponding carboxylic acid, which can then be converted to a pharmaceutically acceptable salt. newdrugapprovals.orgnewdrugapprovals.orgepo.org

Alkaline hydrolysis is the preferred method for the saponification of the montelukast methyl ester. epo.orggoogle.com This process is generally carried out using an alkali metal hydroxide (B78521), such as sodium hydroxide or lithium hydroxide, in a suitable solvent system. epo.org The reaction mixture often consists of an alcohol, like methanol (B129727), and a co-solvent such as tetrahydrofuran (B95107) (THF), along with an aqueous solution of the base. asianpubs.orggoogleapis.comgoogle.com The reaction is typically performed at temperatures ranging from cool (0-15°C) to elevated (50-55°C) and can take several hours to reach completion. asianpubs.orggoogleapis.comgoogle.com

Table 1: Reported Conditions for Alkaline Hydrolysis of this compound

| Base | Solvent System | Temperature | Duration | Reference |

|---|---|---|---|---|

| 1N Sodium Hydroxide | Methanol | 10-15°C, then 50-55°C | 5 hours | asianpubs.org |

| 1M Sodium Hydroxide | Tetrahydrofuran, Methanol | 5-10°C, then Room Temp. | ~24 hours | googleapis.com |

| 50% aq. Sodium Hydroxide | Methanol, Tetrahydrofuran | 0-10°C | Not Specified | google.com |

Reactions Leading to Impurity Formation

The chemical stability of montelukast and its intermediates, including the methyl ester, is a significant factor in its production, as various degradation pathways can lead to the formation of impurities. bohrium.comacs.org These impurities can arise from oxidation, isomerization, and dehydration reactions. sciforum.netgoogle.com

The sulfide (B99878) moiety in the montelukast structure is susceptible to oxidation, leading to the formation of sulfoxide (B87167) impurities. google.com This transformation is a common degradation pathway and can be caused by aerial oxidation or by oxidizing agents. newdrugapprovals.orggoogle.com

Montelukast Sulfoxide : This is a primary oxidation product. acs.orgnewdrugapprovals.org Studies have shown its formation when montelukast is treated with reagents like 30% hydrogen peroxide in methanol or meta-chloroperbenzoic acid (m-CPBA). asianpubs.orgacs.org It has also been detected as a major degradation product in thermal stress testing in the presence of hydrogen peroxide and under accelerated stability conditions (40°C/75% RH). researchgate.net The formation of two diastereomeric sulfoxides has been reported. acs.org The presence of oxygen, especially under light, can also lead to the formation of multiple oxidative degradation products. nih.gov

Montelukast and its derivatives are sensitive to light, which can induce isomerization of the styryl double bond from the (E)-configuration to the (Z)-configuration. newdrugapprovals.orgnewdrugapprovals.orggoogle.com

(Z)-Montelukast : This geometric isomer is a known photo-instability impurity. newdrugapprovals.orggoogle.com Its formation is a significant concern, and manufacturing processes are often designed to minimize exposure to light. google.comresearchgate.net The rate of this photodegradation is influenced by the light source and the solvent used. researchgate.net The use of certain solvents, like toluene, during crystallization has been noted to suppress this trans-cis isomerization. google.com

The tertiary alcohol group in the montelukast structure can undergo dehydration, particularly under acidic conditions or at elevated temperatures, to form a styrene (B11656) derivative impurity. sciforum.netnewdrugapprovals.orggoogle.com

Styrene Impurity : This impurity, also referred to as montelukast dehydrated, results from the elimination of a water molecule from the 1-hydroxy-1-methylethyl (B12665419) side chain. newdrugapprovals.orggoogle.com Its formation is a known issue, and controlling reaction conditions is critical to prevent it. newdrugapprovals.orggoogle.com

Derivatization for Analytical or Synthetic Applications

Derivatization is the chemical modification of a compound to produce a new compound with properties better suited for a specific purpose, such as analysis or further synthesis. rjpdft.com In the context of montelukast, the methyl ester itself is a key derivatized intermediate in several synthetic pathways. newdrugapprovals.orgnewdrugapprovals.org

Esterification of the montelukast carboxylic acid to its methyl ester can be achieved using methanol in the presence of an acid catalyst like sulfuric acid. asianpubs.org This derivatization is a step in some synthetic routes. asianpubs.org Conversely, stress studies have shown that interaction with methanol can lead to the formation of the methyl ester as a pseudo-degradation product. researchgate.net For analytical purposes, derivatization techniques like esterification are employed to make molecules more volatile for methods such as gas chromatography. rjpdft.com Furthermore, specific derivatives, such as various oxidized metabolites, have been intentionally synthesized to aid in the identification and characterization of metabolic pathways. acs.org

Analytical Characterization and Impurity Profiling of Montelukast Methyl Ester

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for separating Montelukast (B128269) methyl ester from Montelukast and other related impurities. These methods are essential for both qualitative detection and precise quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of Montelukast and its impurities. asianpubs.org Reversed-phase HPLC (RP-HPLC) methods are particularly effective, utilizing C18 (octadecylsilane) columns for separation. nih.gov These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. nih.gov

During the bulk production of Montelukast, HPLC analysis is used to detect and quantify various impurities, including the methyl ester. asianpubs.org The development of a stability-indicating HPLC method is crucial, as it must be able to resolve the main component from any potential degradants and process-related impurities. A typical HPLC method for Montelukast analysis involves a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer (e.g., sodium acetate (B1210297) or ammonium (B1175870) acetate) at a specific pH. nih.govresearchgate.net Detection is commonly performed using a UV detector at wavelengths where Montelukast and its impurities exhibit significant absorbance, such as 225 nm, 257 nm, or 285 nm. nih.govresearchgate.net

Table 1: Representative HPLC Method Parameters for Montelukast Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), e.g., 250 mm x 4.6 mm, 5 µm | nih.govnih.gov |

| Mobile Phase | Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v) | nih.gov |

| Flow Rate | 1.5 mL/min | nih.gov |

| Detection | UV at 285 nm | nih.gov |

| Internal Standard | 5-Methyl 2-nitrophenol | researchgate.net |

Thin-Layer Chromatography (TLC) and Densitometry

Thin-Layer Chromatography (TLC), particularly its high-performance version (HPTLC), coupled with densitometry, serves as a valuable tool for the separation and quantification of Montelukast and its related substances. nih.govnih.gov This technique is often used as a simpler, more rapid alternative to HPLC for routine quality control. In a typical HPTLC method, separation is achieved on precoated silica (B1680970) gel 60 F254 plates. oup.comscholarsresearchlibrary.com

The selection of the mobile phase is critical for achieving good resolution between Montelukast and its methyl ester impurity. A common mobile phase system consists of a mixture of solvents like ethyl acetate, methanol, and an ammonia (B1221849) solution. nih.govnih.gov After development, the plates are scanned with a densitometer at a specific wavelength, often around 230 nm or 260 nm, to quantify the separated spots based on their peak areas. nih.govoup.com Analytical TLC is also utilized during synthesis to monitor the progress of reactions and the formation of products and byproducts. asianpubs.org

Table 2: HPTLC-Densitometry Method Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Precoated Silica Gel 60 F254 Aluminum Plates | oup.comscholarsresearchlibrary.com |

| Mobile Phase | Ethyl acetate: Ethanol (9:1 v/v) | oup.com |

| Chamber Saturation | 15 minutes at room temperature | oup.com |

| Detection | Densitometric scanning at 260 nm | oup.com |

Coupling Techniques (e.g., LC-MS, LC-ESI-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. accesson.kr Techniques like LC-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are particularly crucial for the definitive identification and trace-level quantification of impurities such as Montelukast methyl ester. nih.gov

In these methods, the eluent from the HPLC column is directed into the mass spectrometer. The compounds are ionized, typically using ESI in positive ion mode, and the resulting ions are analyzed. accesson.krnih.gov For impurity identification, the mass spectrometer provides accurate mass measurements, which help in determining the elemental composition. asianpubs.org For quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the impurity) is selected and fragmented to produce a characteristic product ion. This transition is highly specific and allows for sensitive quantification even in complex matrices like plasma or in the presence of the main API. accesson.krnih.gov

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular weight, elemental composition, and the connectivity of its atoms.

Mass Spectrometry (MS, HRMS, MSn)

Mass spectrometry is a cornerstone for the characterization of this compound. High-Resolution Mass Spectrometry (HRMS), often performed on a Quadrupole Time-of-Flight (Q-TOF) system, provides highly accurate mass measurements of the molecular ion. asianpubs.org This precision allows for the unambiguous determination of the elemental formula. For this compound (C₃₆H₃₈ClNO₃S), the calculated exact mass of the protonated molecule [M+H]⁺ is 600.2262. Experimental HRMS data have shown a measured m/z of 600.2318, confirming the identity of the ester impurity. asianpubs.org

Tandem mass spectrometry (MS/MS or MSⁿ) experiments are used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern serves as a fingerprint for the molecule, helping to confirm its structure by identifying characteristic fragment ions. accesson.krnih.gov

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₆H₃₈ClNO₃S | aquigenbio.com |

| Molecular Weight | 600.21 g/mol | aquigenbio.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | accesson.kr |

| Calculated [M+H]⁺ | 600.2262 | asianpubs.org |

| Observed HRMS [M+H]⁺ | 600.2318 | asianpubs.org |

Nuclear Magnetic Resonance (NMR: 1H NMR, 13C NMR, gDQCOSY, gHSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. asianpubs.org The presence of the methyl ester group in this compound is confirmed by a characteristic signal in the ¹³C NMR spectrum corresponding to the ester carbonyl carbon (around 172.7 ppm) and the methoxy (B1213986) carbon (around 51.3 ppm). asianpubs.org

Two-dimensional (2D) NMR techniques, such as gradient Double-Quantum Filtered Correlation Spectroscopy (gDQCOSY) and gradient Heteronuclear Single Quantum Coherence (gHSQC), are employed to establish the connectivity between atoms. gDQCOSY reveals proton-proton (¹H-¹H) correlations, helping to map out the spin systems within the molecule. gHSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of ¹H and ¹³C signals. While specific 2D NMR data for this particular impurity is not widely published, these techniques are standard practice for confirming the structure of such compounds. asianpubs.orgnih.gov

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Reference |

|---|---|---|

| Ester C=O | 172.7 | asianpubs.org |

| Aromatic/Vinylic Carbons | 156.8, 148.6, 145.3, 143.6, 140.0, 136.4, 136.0, 135.4, 135.0, 131.5, 128.8, 128.6, 128.5, 128.1, 127.0, 126.8, 126.0, 125.6, 125.5, 125.3, 119.5 | asianpubs.org |

| Quaternary Carbon (C-OH) | 73.5 | asianpubs.org |

| Methoxy (-OCH₃) | 51.3 | asianpubs.org |

| Aliphatic Carbons | 50.3, 39.9, 39.8, 39.2, 32.3, 31.8, 16.8, 12.6, 12.3 | asianpubs.org |

Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for the structural characterization of this compound. The FTIR spectrum provides information on the functional groups present in the molecule. While extensive data on the parent compound, Montelukast acid, is available, specific data for the methyl ester is also documented. For Montelukast free acid, characteristic peaks include a broad peak around 3400 cm⁻¹ for the tertiary hydroxyl group and a peak around 1708 cm⁻¹ for the carboxylic acid group. google.comepo.org In the case of this compound, the esterification of the carboxylic acid group introduces a characteristic ester carbonyl (C=O) stretching vibration. One study identified IR peaks for a related ether impurity at 3429 cm⁻¹, 2977 cm⁻¹, 2930 cm⁻¹, 1706 cm⁻¹, 1611 cm⁻¹, and 1501 cm⁻¹. asianpubs.org

A general FTIR spectrum for Montelukast sodium, the parent drug, shows a characteristic absorption band at 3437 cm⁻¹, indicating the presence of the O-H group. researchgate.net For free Montelukast, a broad peak for the tertiary hydroxyl group is observed around 3300 cm⁻¹, with aromatic C-H peaks between 2900 and 3000 cm⁻¹. researchgate.net The conversion to the methyl ester would be primarily identified by the shift and nature of the carbonyl absorption band compared to the carboxylic acid of the parent molecule.

| Functional Group | Reported Wavenumber (cm⁻¹) for Montelukast/Related Compounds | Reference |

|---|---|---|

| O-H (Tertiary Alcohol) | ~3400-3437 | google.comresearchgate.net |

| C-H (Aromatic) | 2900-3000 | researchgate.net |

| C=O (Carboxylic Acid) | ~1708 | google.comepo.org |

| C=O (Ester) | ~1706 (Reported for a related ether impurity) | asianpubs.org |

UV-Spectrophotometric Methods

UV-Spectrophotometry is a common analytical technique for the quantification of Montelukast and its related compounds. The methods rely on the molecule's significant UV absorbance, which arises from its extensive chromophore system, primarily the 2-(7-chloro-2-quinolinyl)ethenyl moiety. Various studies have established UV-spectrophotometric methods for Montelukast sodium in different solvents. ijpbs.comscispace.com

The maximum absorbance (λmax) for Montelukast is consistently reported in the range of 285 nm to 348 nm, depending on the solvent and the specific form of the compound being analyzed. In methanol, λmax values have been reported at 285 nm, 344.30 nm, and 347.91 nm (first order derivative). scispace.comajpaonline.comresearchgate.net In alcohol, a λmax of 345 nm has been used for quantification. ijpbs.com Chromatographic methods often use UV detectors set at wavelengths such as 225 nm, 238 nm, 254 nm, or 260 nm for simultaneous detection of Montelukast and its impurities. researchgate.netoup.comgoogle.comdrugfuture.com Since this compound shares the same primary chromophore as the parent drug, its UV spectrum is expected to be very similar.

| Solvent | Reported λmax (nm) | Method/Context | Reference |

|---|---|---|---|

| Methanol | 285 | UV Spectrophotometry | ajpaonline.comresearchgate.net |

| Methanol | 344.30 | UV Spectrophotometry (Method A) | scispace.com |

| Methanol | 342.93 - 343.75 | Area Under Curve (Method B) | scispace.com |

| Methanol | 347.91 | First Order Derivative (Method C) | scispace.com |

| Alcohol | 345 | UV Spectrophotometry | ijpbs.com |

| Methanol | 258 | Isosbestic point with Loratadine | oup.com |

| N/A | 238 | HPLC-UV Detection | drugfuture.com |

| N/A | 254 | HPLC-UV Detection | researchgate.net |

Utilization as a Reference Standard in Pharmaceutical Quality Control

This compound is a known impurity in the synthesis of Montelukast sodium and is therefore utilized as a reference standard in pharmaceutical quality control. veeprho.com Its availability as a characterized chemical entity is crucial for developing and validating analytical methods designed to detect and quantify impurities in the drug substance. synzeal.com

Regulatory guidelines necessitate that impurities in active pharmaceutical ingredients are identified and controlled. asianpubs.org The use of this compound as a reference standard allows laboratories to accurately identify its presence in a batch of Montelukast sodium and quantify it. hpst.cz This is particularly important for methods like high-performance liquid chromatography (HPLC), where the retention time and response factor of the impurity must be known for accurate assessment. journaljpri.com Specific HPLC methods have been developed to separate Montelukast from its process-related impurities, including the methyl ester, underscoring the need for a pure reference standard for method validation and routine testing. journaljpri.comsimsonpharma.com

Impurity Identification and Structural Elucidation

The identification and structural elucidation of impurities are central to the safety and efficacy of pharmaceutical products. For Montelukast, the methyl ester is a well-characterized impurity that arises from both the manufacturing process and potential degradation.

This compound can be formed during the synthesis of Montelukast sodium. Several patented synthetic routes for Montelukast proceed through a methyl ester intermediate. google.comepo.orgnewdrugapprovals.orggoogle.com In these processes, a precursor methyl ester is synthesized and later hydrolyzed to the carboxylic acid before being converted to the sodium salt. epo.orgnewdrugapprovals.org If the hydrolysis step is incomplete, this compound can remain as a process-related impurity in the final product.

Furthermore, the ester can be generated unintentionally. One study noted that during column purification of Montelukast, the use of methanol as an eluent could lead to the formation of the methyl ester. asianpubs.org Another study focused on developing an HPLC method specifically to detect the "Methyl MLK impurity," which was not adequately separated by existing pharmacopoeial methods, highlighting its significance as a process impurity. journaljpri.com The synthesis of this impurity for use as a reference standard has been described, often involving the direct esterification of Montelukast with methanol in the presence of an acid like sulfuric acid. asianpubs.org

Montelukast is susceptible to degradation under various stress conditions, including exposure to light and certain chemical environments. sciforum.net this compound has been identified as a "pseudo degradation product." researchgate.net Stress studies demonstrated that esterification of Montelukast's carboxylic acid moiety can occur in the presence of methanol, leading to the formation of the methyl ester. researchgate.net This specific degradation product was also observed in stability studies of a marketed tablet formulation, confirming its relevance beyond the initial synthesis. researchgate.net The formation of the methyl ester is a critical parameter to monitor during stability testing, especially if methanol is present in any capacity during manufacturing or formulation processes.

Degradation Pathways and Stability Studies of Montelukast Methyl Ester

Formation under Stress Conditions (e.g., oxidative, accelerated stability)

The formation of Montelukast (B128269) methyl ester has been observed during stability testing of Montelukast, particularly under conditions involving solvents like methanol (B129727). In forced degradation studies, which are designed to accelerate the natural degradation process, Montelukast methyl ester can emerge as a "pseudo degradation product." This occurs when the parent drug, Montelukast acid, reacts with the solvent under stress.

For instance, during accelerated stability studies of Montelukast at 40°C and 75% relative humidity (RH), the presence of methanol can lead to the esterification of the carboxylic acid group of Montelukast, resulting in the formation of this compound. While not a degradation product in the typical sense of molecular breakdown, its presence is a critical quality attribute to monitor.

Under oxidative stress conditions, the primary degradation product of the Montelukast molecule is Montelukast sulfoxide (B87167), which results from the oxidation of the sulfide (B99878) group. While direct studies on the oxidative degradation of isolated this compound are not extensively available, it is reasonable to infer that the sulfide moiety within the ester would also be susceptible to oxidation.

Mechanistic Investigations of Degradation and Formation (e.g., acid-catalyzed esterification)

The principal mechanism for the formation of this compound from Montelukast is acid-catalyzed esterification, also known as Fischer esterification. In the presence of an acid catalyst and methanol, the carboxylic acid group of Montelukast is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A subsequent loss of a water molecule yields the methyl ester. This reaction is reversible, and the ester can be hydrolyzed back to the carboxylic acid under aqueous acidic or basic conditions.

The degradation of the core Montelukast structure, which would also apply to the methyl ester, primarily involves two pathways:

Oxidation: The sulfide linkage is the most susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This is a common degradation pathway observed in stress testing.

Photoisomerization: Exposure to light, particularly UV radiation, can cause the isomerization of the E-alkene (trans) to the Z-alkene (cis) isomer.

Impact of Environmental Factors on Chemical Stability (e.g., light, temperature, solvent)

The chemical stability of this compound is significantly influenced by environmental factors such as light, temperature, and the presence of certain solvents.

Light: Montelukast is known to be sensitive to light. nih.govresearchgate.netnih.gov Exposure to daylight and UV light can lead to photodegradation, primarily through the isomerization of the double bond to form the (Z)-isomer. researchgate.netnih.gov It is highly probable that this compound exhibits similar photosensitivity due to the presence of the same quinoline (B57606) and styryl chromophores.

Temperature: Elevated temperatures can accelerate degradation reactions. Thermal stress testing of Montelukast at 65°C has shown rapid degradation in acidic and hydrogen peroxide solutions, with Montelukast S-oxide being a major degradation product. researchgate.netnih.gov Similarly, under accelerated stability conditions (e.g., 40°C/75% RH), the formation of this compound from Montelukast in the presence of methanol has been observed, indicating that temperature can drive the esterification reaction. researchgate.netnih.gov

Solvent: The choice of solvent can have a notable impact on the stability of the Montelukast molecule. Studies on Montelukast have indicated that it is most stable in a 70% methanol solution when exposed to photolytic stress. researchgate.netnih.gov Conversely, the use of methanol as a solvent in stability studies can also lead to the formation of this compound. researchgate.netnih.gov The polarity and protic nature of the solvent can influence both the rate of photodegradation and the potential for esterification. For instance, polar protic solvents can facilitate the acid-catalyzed esterification process.

Forced Degradation of Montelukast (Data extrapolated for potential degradation of this compound)

| Stress Condition | Reagent/Parameters | Major Degradation Products Observed for Montelukast |

| Acid Hydrolysis | 1.0 M HCl, 85°C, 15 min | Degradation observed, specific products not always detailed but can include dehydration products. |

| Base Hydrolysis | 5 M NaOH, 85°C, 120 min | Generally stable. |

| Oxidation | 3.0% H₂O₂, RT, 10 min | Montelukast sulfoxide |

| Thermal Degradation | 80°C, 120 h | Montelukast sulfoxide |

| Photolytic Degradation | Daylight/UV light | (Z)-Montelukast (cis-isomer) |

This table summarizes findings from forced degradation studies on Montelukast. The degradation products are likely to be similar for this compound due to the shared core structure.

Computational Chemistry and Mechanistic Investigations of Montelukast Methyl Ester

Molecular Modeling and Simulation Approaches

Computational techniques are pivotal in understanding the interactions between small molecules like Montelukast (B128269) and their biological targets at an atomic level. These methods allow for the prediction of binding affinities and the dynamic behavior of ligand-receptor complexes.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction energies. Studies on Montelukast have revealed its ability to interact with a variety of biological targets through specific binding modes.

Docking investigations have shown that Montelukast exhibits significant binding affinities for several enzymes. For instance, its interaction with 5-lipoxygenase (5-LOX) showed a binding affinity of -15.65 kcal/mol. nih.govresearchgate.net The binding was stabilized by π-alkyl interactions between the benzyl (B1604629) and chloroquinoline groups of Montelukast and key amino acid residues like Lys173 and Tyr660. nih.gov Similarly, docking against human placental alkaline phosphatase revealed a binding affinity of -11.87 kcal/mol, characterized by hydrogen bonds involving Ser92 and Arg166. nih.gov Further studies have also explored its interaction with DNA, indicating an intercalating binding in the minor groove with an affinity of -9.13 kcal/mol. nih.govresearchgate.net

These studies collectively suggest that the structural features of the Montelukast scaffold, including the chloroquinoline and phenyl rings, are crucial for its inhibitory potential against various enzymes. researchgate.net

Table 1: Molecular Docking Scores of Montelukast with Various Biological Targets

| Target Protein/Molecule | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | 3V99 | -15.65 | Lys173, Lys183, Ala607, Tyr660 |

| HP Urease | 6ZJA | -12.38 | Asp223, His248, Asp362 |

| Human Placental Alkaline Phosphatase | 1ZED | -11.87 | Ser92, Arg166 |

| DNA Dodecamer | 1BNA | -9.13 | Minor Groove Binding |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of binding interactions. For Montelukast and its derivatives, MD simulations have been employed to confirm the stability of the docked poses within the binding pockets of target receptors. mdpi.comnih.gov These simulations, often run for durations such as 100 nanoseconds, evaluate conformational changes and the persistence of key interactions. mdpi.comresearchgate.net The results from MD simulations consistently suggest that the binding between Montelukast and its target proteins is stable, reinforcing the inhibitory potential predicted by docking studies. nih.govresearchgate.net Analysis of root mean square fluctuation (RMSF) profiles from these simulations helps identify the flexibility of different parts of the ligand-receptor complexes during the simulation period. mdpi.com

To quantify binding affinities more accurately, binding free energy calculations are performed, often using the Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method. mdpi.comresearchgate.net This approach calculates the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. frontiersin.orgmdpi.com

In studies involving derivatives of Montelukast designed to interact with dopamine (B1211576) D2 (DRD2) and serotonin (B10506) 5-HT1A receptors, the MM/PBSA method was used to quantify binding affinities. mdpi.comnih.gov For example, specific Montelukast derivatives showed significantly enhanced binding free energies compared to the parent compound. One promising candidate, MLK_MOD-42, exhibited a binding free energy of -31.92 ± 2.54 kcal/mol for the DRD2 receptor. mdpi.com Another derivative, MLK_MOD-43, showed a binding free energy of -27.37 ± 2.22 kcal/mol for the same receptor. mdpi.comconsensus.app These calculations are crucial for ranking potential drug candidates and guiding lead optimization. mdpi.comnih.gov

Table 2: MM/PBSA Binding Free Energy of Montelukast Derivatives

| Compound | Target Receptor | Binding Free Energy (kcal/mol) |

|---|---|---|

| Montelukast (unmodified) | DRD2 | -19.32 ± 4.18 |

| MLK_MOD-42 | DRD2 | -31.92 ± 2.54 |

| MLK_MOD-43 | DRD2 | -27.37 ± 2.22 |

| MLK_MOD-42 | 5-HT1A | -30.22 ± 2.29 |

| MLK_MOD-43 | 5-HT1A | -28.19 ± 2.14 |

Prediction of Chemical Behavior and Reactivity

Understanding the chemical reactivity of Montelukast methyl ester is essential for optimizing its synthesis and predicting its behavior in biological systems.

Specific studies detailing reaction mechanisms like electron-chain transfer processes for this compound are not extensively covered in the available literature. The electron transport chain is a fundamental biological process for energy production, involving a series of protein complexes that transfer electrons through redox reactions. nih.govnih.gov However, the primary chemical mechanism associated with this compound in the literature is its role as a key intermediate in the synthesis of Montelukast sodium. newdrugapprovals.org The synthetic route involves the hydrolysis of the methyl ester to the free carboxylic acid, which is then converted to the sodium salt. newdrugapprovals.org This hydrolysis is a critical step in the manufacturing process. newdrugapprovals.orgrsc.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies are fundamental in drug discovery for understanding how chemical structure relates to biological activity and physicochemical properties. For Montelukast, such studies have guided the design of derivatives with improved characteristics.

Computational investigations have explored rational modifications of the Montelukast structure to enhance its binding affinity for various receptors and improve its pharmacokinetic profile. mdpi.comnih.gov One key area of modification is the carboxylic acid group. The conversion of the carboxyl to an ester, as in this compound (MLK_MOD-11 in one study), has been explored as a strategy to improve membrane permeability and lipophilicity, which could enhance oral bioavailability. mdpi.com

Other modifications studied include:

Halogenation : The addition of fluorine or chlorine atoms to enhance metabolic stability and strengthen hydrophobic interactions. mdpi.com

Fused Aromatic Systems : Incorporating groups like carbazole (B46965) or fluorene (B118485) to increase π-π stacking interactions, which can be critical for stabilizing binding to certain receptors like DRD2. mdpi.com

These computational SAR studies have demonstrated that specific structural changes to the Montelukast scaffold can significantly modulate its interaction with neuroreceptors, providing a framework for designing molecules with optimized therapeutic properties and potentially reduced side effects. mdpi.com

Advanced Topics and Future Research Directions

Development of Sustainable Chemical Processes ("Green Chemistry") for Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. In the context of Montelukast (B128269) synthesis, which involves its methyl ester intermediate, research is focused on developing more sustainable processes. Traditional synthetic routes often involve hazardous reagents and generate significant waste.

Key areas of development in the green synthesis of Montelukast and its precursors include:

Hazardous Reagent Substitution: Efforts are underway to replace hazardous reagents used in the synthesis. For instance, moving away from harsh chemicals in mesylation and other steps can improve the safety and environmental profile of the process.

Biocatalysis: The use of enzymes or whole-cell biocatalysts offers a promising green alternative to traditional chemical catalysts. researchgate.net Biocatalysis can lead to higher selectivity under milder reaction conditions, reducing energy consumption and byproduct formation. researchgate.net Microbial biotransformation is recognized as a green chemistry approach because it generates less toxic waste compared to chemical syntheses. researchgate.net

Atom Economy: Synthetic strategies are being redesigned to maximize the incorporation of all materials used in the process into the final product, thereby reducing waste.

Alternative Solvents: Research is exploring the use of greener solvents to replace traditional volatile organic compounds that are often toxic and environmentally harmful.

Continuous Flow Chemistry for Enhanced Production Efficiency

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering several advantages over traditional batch processing. d-nb.infonih.gov For the production of Montelukast, where the methyl ester is a crucial intermediate, flow chemistry presents opportunities for enhanced efficiency, safety, and scalability. researchgate.net

Advantages of Continuous Flow Chemistry:

| Feature | Description |

| Improved Mass and Heat Transfer | Microreactors used in flow chemistry provide a high surface-area-to-volume ratio, enabling precise control over reaction temperature and mixing, leading to higher yields and fewer impurities. researchgate.net |

| Enhanced Safety | The small reaction volumes in continuous flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions. researchgate.net |

| Increased Productivity and Reproducibility | Continuous processes can operate for extended periods, leading to higher throughput compared to batch processes. researchgate.net The precise control over reaction parameters ensures high reproducibility. researchgate.net |

| Scalability | Scaling up a continuous process is often simpler than a batch process, involving running the system for longer durations or by numbering up the reactors. |

The application of flow chemistry can streamline the multi-step synthesis of Montelukast, potentially integrating several reaction and separation steps into a single, continuous operation. rsc.org

Advanced Stereochemical Control in Synthesis

The therapeutic efficacy of Montelukast is dependent on its specific stereochemistry. Therefore, controlling the stereochemistry during its synthesis is of paramount importance. The synthesis of Montelukast involves the creation of a chiral center, and advanced methods are employed to ensure the desired enantiomer is produced in high purity.

Key strategies for stereochemical control in the synthesis of Montelukast and its methyl ester intermediate include:

Asymmetric Reduction: A critical step in the synthesis is the stereoselective reduction of a ketone precursor to a secondary alcohol. asianpubs.orggoogle.com This is often achieved using chiral reducing agents such as (-)-B-chlorodiisopinocampheylborane ((−)-DIP-Chloride). google.com

Chiral Catalysts: The use of chiral catalysts, such as those based on oxazaborolidines (CBS reagents), can facilitate the enantioselective reduction of ketones. google.com

Enzymatic Resolutions: Biocatalytic methods, such as dynamic kinetic resolution (DKR), can be employed to resolve racemic mixtures of chiral alcohols, providing a route to enantiomerically pure intermediates. researchgate.net

These advanced methods ensure the production of the correct stereoisomer of Montelukast, which is crucial for its pharmacological activity.

Exploration as a Precursor for Novel Chemical Entities

While primarily known as an intermediate in the synthesis of Montelukast, Montelukast methyl ester itself can serve as a starting material for the creation of novel chemical entities. glppharmastandards.com Its complex molecular structure, featuring multiple functional groups, provides a versatile scaffold for chemical modification.

Researchers can explore the following avenues:

Derivatization of Functional Groups: The ester, sulfide (B99878), and quinoline (B57606) moieties of this compound can be chemically modified to create a library of new compounds.

Synthesis of Analogs: By altering different parts of the molecule, novel analogs of Montelukast can be synthesized and screened for different biological activities.

Development of Prodrugs: The methyl ester itself could be investigated as a potential prodrug of Montelukast, which might offer advantages in terms of absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of this compound as a precursor for new chemical entities could lead to the discovery of new therapeutic agents with improved efficacy or different pharmacological profiles.

Application in Advanced Separation and Purification Technologies

The purification of Montelukast and its intermediates, including the methyl ester, is a critical step in ensuring the quality and purity of the final drug product. epo.org Given the presence of multiple potential impurities, advanced separation and purification technologies are employed. asianpubs.orgbohrium.com

Advanced Purification Techniques:

| Technology | Description |

| Simulated Moving Bed (SMB) Chromatography | SMB is a continuous chromatographic technique that offers high efficiency and throughput for the separation of complex mixtures. google.com It has been successfully applied to the purification of Montelukast, removing impurities and providing a continuous process that minimizes exposure to light, to which Montelukast is sensitive. google.com |

| Crystallization Techniques | Advanced crystallization methods, such as emulsion crystallization, can be used to obtain highly pure crystalline forms of Montelukast acid from its methyl ester. googleapis.com This technique allows for the control of particle size and morphology, which are important for the formulation of the final drug product. googleapis.com |

| Supercritical Fluid Chromatography (SFC) | SFC is a powerful chromatographic technique that uses a supercritical fluid as the mobile phase. It offers advantages in terms of speed and efficiency for the purification of pharmaceutical compounds. |

| Ion Exchange Chromatography | This technique can be utilized for the purification of Montelukast acid, which is obtained from the hydrolysis of the methyl ester. googleapis.com |

These advanced technologies are essential for achieving the high purity standards required for pharmaceutical products. acs.org

Q & A

Q. What are the critical parameters to control during the synthesis of Montelukast methyl ester?

Methodological Answer: The synthesis of this compound requires precise control of reaction parameters to ensure reproducibility and yield. Key parameters include:

- Catalyst type and concentration : Alkali catalysts (e.g., KOH, NaOH) significantly influence transesterification efficiency. Higher catalyst concentrations (1.0–1.5 wt%) generally improve yield but may require post-reaction neutralization .

- Molar ratio of alcohol to oil : A 6:1 methanol-to-oil ratio is optimal for shifting equilibrium toward ester formation .

- Reaction temperature : Maintain 60°C to balance reaction kinetics and avoid methanol evaporation .

- Reaction time : Monitor via thin-layer chromatography (TLC) or gas chromatography (GC) to determine endpoint.

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (KOH) | 1.5 wt% | Most significant contributor (77.6% variance) |

| Methanol/Oil Ratio | 6:1 | Ensures stoichiometric excess |

| Temperature | 60°C | Maximizes reaction rate |

Basic Research Question

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry and functional groups (e.g., quinoline, ester, cyclopropane) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) using a C18 column with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns .

- Elemental Analysis : Validate empirical formula (e.g., CHClNOS) .

Best Practice : For novel derivatives, provide full spectral data in supplementary materials, adhering to journal guidelines .

Advanced Research Question

Q. How can researchers apply Taguchi experimental design to optimize the yield of this compound?

Methodological Answer: The Taguchi method reduces experimental trials while identifying optimal conditions:

Define Parameters and Levels : Select four factors (e.g., catalyst type, concentration, temperature, molar ratio) at three levels (e.g., 0.5/1.0/1.5 wt% KOH) .

Construct Orthogonal Array (L9) : Assign parameters to columns in a 9-experiment matrix (Table 2).

Calculate Signal-to-Noise (S/N) Ratios : Use the "larger-the-better" approach to prioritize yield maximization .

Analyze Variance (ANOVA) : Determine parameter contributions (e.g., catalyst concentration accounts for 77.6% variance) .

Q. Table 2: Taguchi L9 Orthogonal Array Example

| Experiment | Catalyst (wt%) | Temperature (°C) | Methanol/Oil Ratio |

|---|---|---|---|

| 1 | 0.5 | 50 | 4:1 |

| 2 | 1.0 | 60 | 6:1 |

| ... | ... | ... | ... |

Outcome : This method achieved a 96.7% yield under optimized conditions (1.5 wt% KOH, 60°C, 6:1 ratio) .

Advanced Research Question

Q. How should conflicting neuropharmacological data from studies on Montelukast derivatives be methodologically reconciled?

Methodological Answer: Contradictory findings (e.g., montelukast's association with neuropsychiatric events) require:

Retrospective Analysis : Compare study designs (e.g., nested case-control vs. cohort) and data sources (claims vs. clinical records) .

Statistical Power Assessment : Evaluate sample sizes; Glockler-Lauf et al. (2019) used larger cohorts, enhancing reliability .

Confounding Factor Adjustment : Control for comorbidities, concomitant medications, and genetic predispositions .

Meta-Analysis : Pool data from multiple studies to increase statistical robustness.

Recommendation : Pre-register hypotheses and methodologies to reduce bias in observational studies .

Advanced Research Question

Q. What strategies ensure reproducibility in reporting this compound synthesis protocols?

Methodological Answer: Adhere to standardized reporting frameworks:

- Experimental Section : Detail catalyst preparation, reaction monitoring (e.g., TLC R values), and purification steps (e.g., column chromatography gradients) .

- Supplementary Information : Include NMR spectra, HPLC chromatograms, and crystallographic data (if applicable) .

- Reference Standards : Use certified compounds (e.g., TRC-M727000) for calibration .

Critical Note : Journals like Beilstein J. Org. Chem. mandate strict reproducibility criteria, limiting main-text experimental details to five compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.